Extended Propyl Linker Alters Physicochemical Profile Versus Direct-Linked Sulfone 3112-84-3
The presence of a three-carbon propyl linker in 185433-49-2, as opposed to the direct sulfonyl-aryl bond in 1-methoxy-4-(phenylsulfonyl)benzene (CAS 3112-84-3), results in a higher molecular weight and a substantially increased calculated LogP . This difference in lipophilicity directly influences solubility in organic solvents and membrane permeability in downstream applications .
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | Molecular Weight: 290.38 g/mol; Calculated LogP: 3.75 |
| Comparator Or Baseline | 1-Methoxy-4-(phenylsulfonyl)benzene (3112-84-3): Molecular Weight: 248.30 g/mol; Calculated LogP: 2.5 |
| Quantified Difference | Molecular Weight: +42.08 g/mol (+16.9%); Calculated LogP: +1.25 units |
| Conditions | Calculated values from authoritative databases |
Why This Matters
The higher LogP of 185433-49-2 indicates a greater affinity for non-polar environments, making it a distinct candidate when optimizing solubility for specific organic reactions or when designing molecules for lipid membrane interaction studies.
